molecular formula C18H21ClN2OS B2888881 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea CAS No. 337920-40-8

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea

Cat. No. B2888881
CAS RN: 337920-40-8
M. Wt: 348.89
InChI Key: RSJMUONBABYIPZ-UHFFFAOYSA-N
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Description

“N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N’-phenylurea” is a complex organic compound. It contains a urea group (-NH-CO-NH-) attached to a phenyl group and a 2-methylpropyl group which is further attached to a (4-chlorobenzyl)sulfanyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group and the introduction of the (4-chlorobenzyl)sulfanyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The presence of the urea group, the phenyl group, and the (4-chlorobenzyl)sulfanyl group could make it reactive towards certain reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Spectroscopic Investigation and Molecular Docking Study

The spectroscopic investigation of compounds closely related to N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea, such as 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, provides insights into their potential as chemotherapeutic agents. Spectroscopic techniques like FT-IR and FT-Raman have been utilized for vibrational spectral analysis, revealing the molecular geometry, vibrational frequencies, and the stability of molecules arising from hyperconjugative interactions and charge delocalization. Theoretical predictions indicate nonlinear optical behavior and potential anti-diabetic properties through molecular docking results, suggesting inhibitory activity against specific proteins (Alzoman et al., 2015).

Catalytic Applications

Sulfuric Acid ([3-(3-Silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, indicating the catalytic versatility of sulfur-containing compounds in organic synthesis. The process yields significant products with high efficiency, showcasing the compound's role in facilitating chemical transformations with potential for scalability and environmental sustainability (Tayebi et al., 2011).

Cytotoxic Activity and Crystal Structure

The synthesis and crystal structure analysis of novel 4-thiopyrimidine derivatives derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, including compounds with the 4-chlorobenzyl)sulfanyl group, have been studied for their cytotoxic activities. These compounds exhibit varying cytotoxicities against different cancer cell lines, providing a basis for further investigation into their potential as anticancer agents. The detailed structural analysis contributes to understanding the relationship between molecular structure and biological activity (Stolarczyk et al., 2018).

Environmental and Analytical Chemistry

The compound has relevance in environmental and analytical chemistry, demonstrated by the determination of phenyl- and sulfonylurea herbicides in water through solid-phase extraction and liquid chromatography. This research highlights the importance of understanding the chemical properties and interactions of compounds like N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea for developing effective analytical methods for environmental monitoring (Carabias-Martínez et al., 2004).

Novel Anti-H. pylori Agents

Research into novel structures derived from benzimidazole and thiophene moieties, incorporating sulfur atoms, has led to compounds with potent activities against Helicobacter pylori. These findings underline the potential for developing new antimicrobial agents targeting specific pathogens, contributing to the ongoing search for effective treatments for bacterial infections (Carcanague et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, its mechanism of action would involve interacting with certain biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could involve studying its potential uses, investigating its mechanism of action, and optimizing its synthesis .

properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c1-18(2,23-12-14-8-10-15(19)11-9-14)13-20-17(22)21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJMUONBABYIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea

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